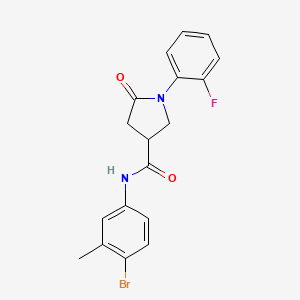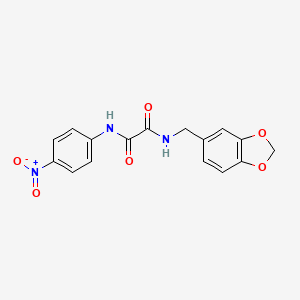![molecular formula C16H20N6O2 B4107594 1-[(2-methylphenyl)methyl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]triazole-4-carboxamide](/img/structure/B4107594.png)
1-[(2-methylphenyl)methyl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]triazole-4-carboxamide
概要
説明
1-[(2-methylphenyl)methyl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an imidazolidinyl group, and a methylbenzyl moiety
準備方法
The synthesis of 1-[(2-methylphenyl)methyl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the imidazolidinyl group and the methylbenzyl moiety. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through click chemistry. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
1-[(2-methylphenyl)methyl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]triazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazole ring or the benzyl group, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
科学的研究の応用
1-[(2-methylphenyl)methyl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-[(2-methylphenyl)methyl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The imidazolidinyl group may enhance the compound’s binding affinity to its targets, while the methylbenzyl moiety can influence its overall pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
When compared to similar compounds, 1-[(2-methylphenyl)methyl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]triazole-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
1-(2-chlorobenzyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide: This compound has a chlorobenzyl group instead of a methylbenzyl group, which can alter its reactivity and biological activity.
1-(2-methylbenzyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide: The imidazolidinyl group is replaced with a pyrrolidinyl group, affecting its binding properties and mechanism of action.
1-(2-methylbenzyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate: This compound has a carboxylate group instead of a carboxamide group, influencing its solubility and reactivity.
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-12-4-2-3-5-13(12)10-22-11-14(19-20-22)15(23)17-6-8-21-9-7-18-16(21)24/h2-5,11H,6-10H2,1H3,(H,17,23)(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLMAIMHKVPQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCCN3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B4107512.png)
![N-(2-sec-butylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4107520.png)
![4-methoxy-N-[4-oxo-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-3(4H)-quinazolinyl]benzamide](/img/structure/B4107521.png)
![ethyl 6-amino-5-cyano-2,4',4',6',9'-pentamethyl-2'-oxo-5',6'-dihydro-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4107529.png)


![N-benzyl-2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4107561.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4107569.png)
![1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4107572.png)
![N-benzyl-2-[[2-(5-nitropyridin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4107574.png)
![3-({[2-(4-PYRIDYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B4107577.png)

![ethyl 2-[({[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4107590.png)
![N-(4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4107600.png)
